1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate typically involves the reaction of 2-methyl-4,6-diphenylpyridine with benzyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinium cation.
Reduction: It can be reduced to form the neutral pyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox processes. Its molecular targets and pathways include:
Electron Transfer: Facilitates electron transfer reactions in electrochemical systems.
Photosensitization: Generates reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.
Comparison with Similar Compounds
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate can be compared with other viologens, such as:
Methyl viologen (Paraquat): Known for its herbicidal properties and redox activity.
Benzyl viologen: Similar structure but different substituents, leading to variations in redox potential and applications.
Properties
IUPAC Name |
1-benzyl-2-methyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-20-17-24(22-13-7-3-8-14-22)18-25(23-15-9-4-10-16-23)26(20)19-21-11-5-2-6-12-21;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCKXINYRHIKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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